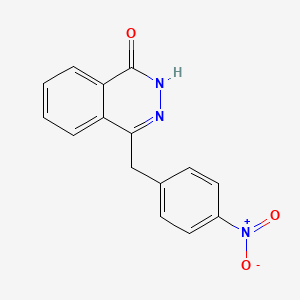
Isoxazole, 5-butoxy-4,5-dihydro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butoxy-3-methyl-4,5-dihydroisoxazole is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-butoxy-3-methyl-4,5-dihydroisoxazole can be achieved through various methods. One common approach involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the desired isoxazole derivative. Another method involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, which provides substituted isoxazoles in good yields under moderate reaction conditions .
Industrial Production Methods: Industrial production of 5-butoxy-3-methyl-4,5-dihydroisoxazole typically involves large-scale cycloaddition reactions using readily available starting materials and efficient catalysts. The use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Chemical Reactions Analysis
Types of Reactions: 5-Butoxy-3-methyl-4,5-dihydroisoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxygen and nitrogen atoms in the isoxazole ring, which can participate in different chemical transformations .
Common Reagents and Conditions: Common reagents used in the reactions of 5-butoxy-3-methyl-4,5-dihydroisoxazole include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while reduction reactions may produce amine-substituted isoxazoles. Substitution reactions can lead to the formation of various functionalized isoxazole derivatives .
Scientific Research Applications
5-Butoxy-3-methyl-4,5-dihydroisoxazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial, antiviral, and anticancer activities . In medicine, isoxazole derivatives have shown promise as analgesic, anti-inflammatory, and anticonvulsant agents . Additionally, in the industry, these compounds are used in the development of new materials and as intermediates in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-butoxy-3-methyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects. For example, some isoxazole compounds inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects . Others may interact with neurotransmitter receptors, contributing to their anticonvulsant and antidepressant activities .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-butoxy-3-methyl-4,5-dihydroisoxazole include other isoxazole derivatives such as 3,5-disubstituted isoxazoles and 4,5-dihydroisoxazoles . These compounds share the same core structure but differ in the substituents attached to the isoxazole ring.
Uniqueness: The uniqueness of 5-butoxy-3-methyl-4,5-dihydroisoxazole lies in its specific substituents, which can impart distinct biological activities and chemical properties. For example, the butoxy group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
CAS No. |
57066-00-9 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
5-butoxy-3-methyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C8H15NO2/c1-3-4-5-10-8-6-7(2)9-11-8/h8H,3-6H2,1-2H3 |
InChI Key |
MMBXJWQRIVWRIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1CC(=NO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


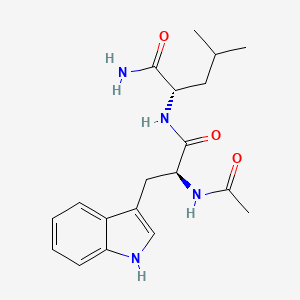
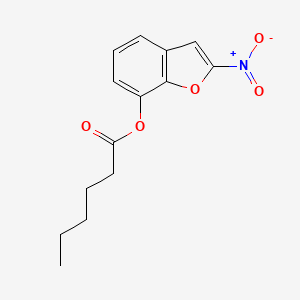

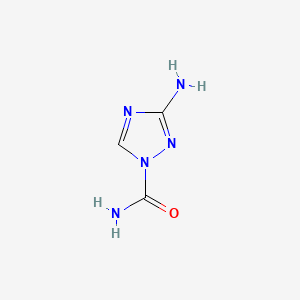

![4-[(2-Methoxyphenyl)methyl]-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12905163.png)
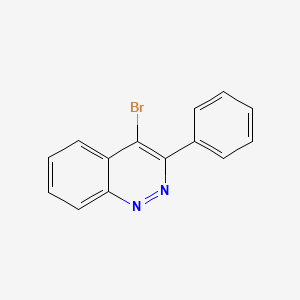
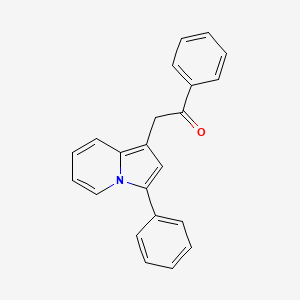
![N,N-Diethyl-4'-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B12905188.png)
![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid](/img/structure/B12905191.png)
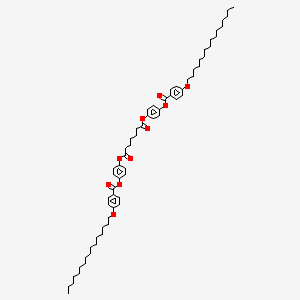
![3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one](/img/structure/B12905203.png)

